molecular formula C11H9N3O2 B1444649 methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1370587-27-1

methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No. B1444649
M. Wt: 215.21 g/mol
InChI Key: SRKVUBMQUDUCNR-UHFFFAOYSA-N
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Description

“Methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” is a chemical compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol . It is used for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9N3O2/c1-14-6-8(4-12)9-3-7(11(15)16-2)5-13-10(9)14/h3,5-6H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” include a molecular weight of 215.21 g/mol . The InChI code for this compound is 1S/C11H9N3O2/c1-14-6-8(4-12)9-3-7(11(15)16-2)5-13-10(9)14/h3,5-6H,1-2H3 , which provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Role in Medicinal Chemistry

Methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is part of a broader category of compounds involving pyrrolidine, which is widely used by medicinal chemists. The structure of pyrrolidine, and by extension its derivatives, is favored due to the ability to efficiently explore pharmacophore space, contribute to molecular stereochemistry, and offer increased three-dimensional coverage. The non-planarity of the ring, a phenomenon referred to as “pseudorotation,” adds to its versatility in drug discovery. This molecule has been integral in the design of biologically active compounds with select target selectivity, highlighting its importance in the treatment of human diseases (Li Petri et al., 2021).

Importance in Synthesis of Complex Compounds

In the realm of chemical synthesis, certain core structures are pivotal for the pharmaceutical industry due to their wide applicability and bioavailability. The molecule contributes to the synthesis of complex compounds like 5H-pyrano[2,3-d]pyrimidine scaffolds, which are extensively investigated for their various applications. Such compounds often involve intricate synthetic pathways and the use of diversified hybrid catalysts, underscoring the molecule's role in advanced chemical synthesis (Parmar et al., 2023).

Involvement in Kinase Inhibition

Kinase inhibitors are crucial in the treatment of various diseases, including cancers. The scaffold of pyrrolo[2,3-b]pyridine, to which the molecule is related, is a recurrent motif in the design of kinase inhibitors. It's especially versatile due to its ability to interact with kinases in multiple binding modes, making it a valuable component in the development of novel therapeutic agents. The molecule's structural characteristics allow it to bind effectively to the hinge region of the kinase, a critical interaction for potent and selective inhibition (Wenglowsky, 2013).

Safety And Hazards

The safety information for “methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” includes hazard statements H302, H312, H332 . These codes indicate specific hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).

properties

IUPAC Name

methyl 3-cyano-1-methylpyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-14-6-8(4-12)9-3-7(11(15)16-2)5-13-10(9)14/h3,5-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKVUBMQUDUCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CC(=C2)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701140682
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-cyano-1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

CAS RN

1370587-27-1
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-cyano-1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370587-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-cyano-1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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